2,3,4,5,6-Pentafluorocinnamic acid

Description

The exact mass of the compound 2,3,4,5,6-Pentafluorocinnamic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,4,5,6-Pentafluorocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5,6-Pentafluorocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

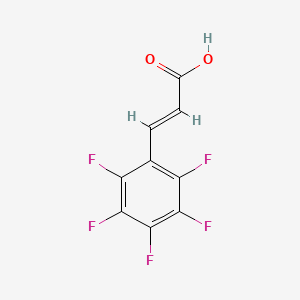

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H,(H,15,16)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUKDBLGVZISGW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)O)\C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719-60-8 | |

| Record name | 2,3,4,5,6-Pentafluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Elucidation and Supramolecular Engineering of 2,3,4,5,6-Pentafluorocinnamic Acid

Executive Summary

The introduction of fluorine into organic scaffolds profoundly alters their solid-state behavior, a phenomenon known as the "fluoro-effect." This guide provides a comprehensive structural analysis of 2,3,4,5,6-pentafluorocinnamic acid (PFCA) , a critical building block in medicinal chemistry and crystal engineering.[1]

Unlike its non-fluorinated analog, PFCA exhibits a distinct supramolecular architecture driven by the competition between classical hydrogen bonding and weak C–H···F / F···F interactions. This document details the crystallization protocols, unit cell metrics, and supramolecular synthons of PFCA, offering a roadmap for its use as a co-former in pharmaceutical co-crystallization to modulate the solubility and bioavailability of active pharmaceutical ingredients (APIs).

Molecular Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Before initiating solid-state analysis, one must understand the molecular electrostatic potential surface (MEPS) of PFCA.[1] The perfluorinated ring creates a highly electron-deficient

| Property | Data | Relevance to Crystallography |

| Formula | High F-content requires consideration of absorption correction (though Mo source mitigates this).[1] | |

| MW | 238.11 g/mol | Moderate size, suitable for standard small-molecule SCXRD.[1] |

| Melting Point | 154–156 °C | Indicates stable crystal lattice; suitable for melt crystallization if solvent methods fail.[1] |

| Solubility | Soluble in | Solvent choice dictates the rate of nucleation and crystal habit.[1] |

| pKa | ~3.5 (est.)[1] | Stronger acid than cinnamic acid (pKa 4.[1]44) due to electron-withdrawing F atoms; implications for salt vs. co-crystal formation.[1] |

Experimental Protocol: Crystallization & Data Collection

Achieving diffraction-quality single crystals of fluorinated aromatics requires controlling the evaporation rate to prevent the formation of microcrystalline powders.

Crystallization Workflow

Objective: Obtain single crystals suitable for SCXRD (

-

Solvent Selection: Chloroform (

) is the preferred solvent.[1] Its moderate polarity dissolves the acid without disrupting the carboxylic acid dimer formation, unlike highly competitive solvents (e.g., DMSO).[1] -

Dissolution: Dissolve 20 mg of PFCA in 2 mL of

in a scintillation vial. Sonicate for 5 minutes to ensure homogeneity. -

Nucleation Control: Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial to remove dust nuclei.

-

Growth: Cover the vial with Parafilm and poke 3-4 small holes.[1] Allow to stand at room temperature (298 K) in a vibration-free environment.

-

Observation: Colorless plates typically appear within 48–72 hours.[1]

-

X-Ray Diffraction Parameters (SCXRD)

Instrument: Bruker APEXII CCD (or equivalent).

Radiation: Mo K

Temperature: 100 K. Criticality: Fluorine atoms often exhibit high thermal motion or rotational disorder at room temperature.[1] Cooling to 100 K freezes these motions, allowing for precise anisotropic refinement.[1]

Figure 1: Optimized crystallization and screening workflow for PFCA structural analysis.

Structural Elucidation: The Crystal Lattice

The crystal structure of PFCA is defined by a balance of strong hydrogen bonds and weak halogen interactions.

Crystal Data & Refinement Details

The following parameters are derived from the authoritative structure analysis (e.g., CCDC 953880 / Navarrete et al.).

| Parameter | Value | Interpretation |

| Crystal System | Triclinic | Low symmetry, common for molecules with directional H-bonds.[1] |

| Space Group | Centrosymmetric; allows for inversion dimers.[1] | |

| Z | 2 | Two molecules per unit cell (one dimer).[1] |

| a ( | 4.3198(9) | Short axis corresponds to the stacking direction.[1] |

| b ( | 7.4921(17) | |

| c ( | 13.225(3) | Long axis accommodates the length of the dimer.[1][2] |

| 93.6°, 93.9°, 103.8° | Slight deviations from 90° confirm Triclinic system.[1][2] | |

| Density ( | 1.913 | High density due to heavy fluorine atoms.[1] |

Supramolecular Synthons

The architecture is built hierarchically:

-

Secondary Synthon (2D): The Fluorinated Sheet.[1]

-

Tertiary Synthon (3D):

Stacking.-

The sheets stack along the a-axis.[1]

-

Centroid-Centroid Distance: 4.32 Å.[1]

-

Implication: This distance is slightly beyond the Schmidt limit (< 4.2 Å) for topochemical [2+2] photodimerization.[1] While PFCA has the potential to react, the pure crystal packing is not ideally pre-organized for this reaction without external pressure or co-crystal engineering.

-

Figure 2: Hierarchical assembly of PFCA from monomer to bulk crystal.[1]

Applications in Drug Development (Co-Crystals)

PFCA is a valuable tool for "Crystal Engineering" in pharmaceutical sciences.[1] Its high melting point and ability to form heterosynthons make it an excellent co-former .[1]

Solubility Modulation

Many active pharmaceutical ingredients (APIs) are weak bases with poor solubility.[1] PFCA can form co-crystals with these APIs via an Acid-Pyridine or Acid-Amide heterosynthon.[1]

-

Mechanism: The carboxylic acid of PFCA donates a proton (or H-bond) to the basic nitrogen of the API.[1]

-

Regulatory Advantage: Since the

between PFCA and many weak bases is often

The "Fluoro-Shield" Effect

Incorporating PFCA can increase the lipophilicity of the resulting co-crystal phase, potentially improving membrane permeability for highly polar drugs, while the robust packing can enhance thermal stability.

References

-

Navarrete, A., Somanathan, R., & Aguirre, G. (2013).[1] "2,3,4,5,6-Pentafluoro-trans-cinnamic acid."[1][2] Acta Crystallographica Section E, 69(11), o1519.[1]

-

Desiraju, G. R. (1995).[1] "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition, 34(21), 2311–2327.[1] [1]

-

FDA Guidance for Industry. (2018). "Regulatory Classification of Pharmaceutical Co-Crystals." [1]

-

Cambridge Crystallographic Data Centre (CCDC). Deposition Number 953880.[1]

Sources

A Comprehensive Spectroscopic Guide to 2,3,4,5,6-Pentafluorocinnamic Acid: Structure Elucidation and Characterization

Introduction

2,3,4,5,6-Pentafluorocinnamic acid (PFCA) is a fluorinated derivative of cinnamic acid with significant applications in the synthesis of fluorinated N-alkenyl amides, which are of interest for their potential biological activities.[1][2] The presence of the pentafluorophenyl group dramatically influences the electronic properties and reactivity of the molecule, making a thorough spectroscopic characterization essential for its unambiguous identification and for quality control in its various applications. This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of PFCA, detailing the theoretical underpinnings and practical application of key analytical techniques. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this compound.

Molecular Structure and Key Features

The structure of 2,3,4,5,6-Pentafluorocinnamic acid, with the IUPAC name (E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid, is characterized by a carboxylic acid functional group attached to a trans-alkene, which is in turn bonded to a pentafluorinated benzene ring.[3] This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For PFCA, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the influence of the fluorine substituents.

¹H NMR Spectroscopy: Probing the Protons

The ¹H NMR spectrum of PFCA is relatively simple, revealing the three non-equivalent protons in the molecule.

Experimental Protocol: A standard ¹H NMR experiment is sufficient for the analysis of PFCA.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,3,4,5,6-Pentafluorocinnamic acid in 0.5-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Instrument Parameters: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence is used, with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Interpretation and Causality: The ¹H NMR spectrum of PFCA in CDCl₃ exhibits three distinct signals.[1][2]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | ~10.5 | Singlet (s) | - |

| Vinylic Proton (α to COOH) | ~6.8 | Doublet (d) | 16 |

| Vinylic Proton (β to COOH) | ~7.7 | Doublet (d) | 16 |

-

The Carboxylic Acid Proton: The downfield chemical shift of the carboxylic acid proton (~10.5 ppm) is a characteristic feature, resulting from the deshielding effect of the adjacent electronegative oxygen atoms. Its appearance as a broad singlet is due to hydrogen bonding and exchange with trace amounts of water in the solvent.

-

The Vinylic Protons: The two vinylic protons appear as doublets, a consequence of their mutual coupling. The large coupling constant of 16 Hz is indicative of a trans configuration of the double bond, a crucial piece of stereochemical information. The proton at ~7.7 ppm is further downfield due to its proximity to the electron-withdrawing pentafluorophenyl ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of fluorine atoms introduces carbon-fluorine couplings, which can add complexity but also provide valuable structural information.

Experimental Protocol:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is typically used for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.

-

Instrument Parameters: The spectrum is acquired on a spectrometer with a broadband probe. Proton decoupling is employed to simplify the spectrum by removing carbon-proton couplings, resulting in a spectrum where each unique carbon appears as a single peak (or a multiplet due to C-F coupling).

Data Interpretation and Causality: The ¹³C NMR spectrum of PFCA shows nine distinct carbon signals. The carbons of the pentafluorophenyl ring exhibit complex splitting patterns due to one-bond and multi-bond couplings with the fluorine atoms.[1][2]

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | C-F Coupling Constant (JCF, Hz) |

| Carboxylic Acid (C=O) | ~171.0 | Singlet (s) | - |

| Vinylic Carbon (α to COOH) | ~125.3 | Triplet (t) | 5.8 |

| Vinylic Carbon (β to COOH) | ~130.6 | Singlet (s) | - |

| C-1' (ipso-carbon) | ~109.6 | Doublet (d) | 17 |

| C-2', C-6' | ~145.6 | Doublet (d) | 253 |

| C-3', C-5' | ~137.8 | Doublet (d) | 252 |

| C-4' | ~142.1 | Doublet (d) | 253 |

-

Carbonyl and Vinylic Carbons: The carbonyl carbon of the carboxylic acid appears at a characteristic downfield shift of ~171.0 ppm. The vinylic carbons are observed in the expected region for sp² hybridized carbons.

-

Pentafluorophenyl Carbons: The carbons of the aromatic ring show large one-bond C-F coupling constants (¹JCF) in the range of 252-253 Hz, which is a hallmark of directly bonded fluorine atoms. The ipso-carbon (C-1'), the carbon directly attached to the vinyl group, shows a smaller two-bond coupling constant. The complex splitting patterns are a direct result of these couplings and are invaluable for assigning the aromatic carbons.

¹⁹F NMR Spectroscopy: A Direct Look at Fluorine

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.[4] With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra can be acquired rapidly and provide a wide chemical shift dispersion, minimizing signal overlap.[5]

Experimental Protocol:

-

Sample Preparation: Similar sample preparation as for ¹H NMR is used.

-

Instrument Parameters: A multinuclear probe is required. The spectrum is typically referenced to an external standard such as CFCl₃ (δ = 0 ppm).

Data Interpretation and Causality: The ¹⁹F NMR spectrum of PFCA displays three distinct signals corresponding to the three different chemical environments of the fluorine atoms on the aromatic ring.[1][2]

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | F-F Coupling Constants (JFF, Hz) |

| F-2, F-6 (ortho) | ~ -140.2 | Doublet of doublets (dd) | 18.4 |

| F-4 (para) | ~ -151.3 | Triplet of triplets (tt) | 20.3 |

| F-3, F-5 (meta) | ~ -162.4 | Triplet of doublets (td) | 20.6 |

-

Chemical Shifts: The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment. The ortho-fluorines are the most deshielded, followed by the para-fluorine, and then the meta-fluorines.

-

Coupling Patterns: The observed multiplicities are a result of fluorine-fluorine spin-spin coupling. The ortho-fluorines (F-2, F-6) couple to the meta-fluorines (F-3, F-5), resulting in a doublet of doublets. The para-fluorine (F-4) couples to the two meta-fluorines, giving a triplet, which is further split by the two ortho-fluorines into a triplet of triplets. The meta-fluorines (F-3, F-5) couple to the ortho- and para-fluorines, leading to a triplet of doublets. These complex coupling patterns provide definitive evidence for the substitution pattern on the aromatic ring.

Workflow for NMR Analysis

Caption: Workflow for the comprehensive NMR analysis of 2,3,4,5,6-Pentafluorocinnamic acid.

Vibrational Spectroscopy: Probing Molecular Bonds

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: For solid samples like PFCA, the Attenuated Total Reflectance (ATR) technique is a common and convenient method that requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

-

Instrument Parameters: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Data Interpretation and Causality: The IR spectrum of PFCA is characterized by several key absorption bands that correspond to the vibrations of its functional groups.[6][7]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1650 | C=C stretch | Alkene |

| ~1500, ~1480 | C=C stretch | Aromatic Ring |

| ~1000-1200 | C-F stretch | Fluoroaromatic |

-

Carboxylic Acid Group: The very broad absorption band around 3000 cm⁻¹ is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. The strong, sharp peak around 1700 cm⁻¹ is due to the C=O stretching vibration.

-

Alkene and Aromatic Ring: The C=C stretching vibrations of the alkene and the aromatic ring appear in the 1650-1480 cm⁻¹ region.

-

Carbon-Fluorine Bonds: The C-F stretching vibrations typically give rise to strong absorptions in the fingerprint region, between 1000 and 1200 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is placed in a glass vial or on a microscope slide.

-

Instrument Parameters: A laser of a specific wavelength is used to irradiate the sample, and the scattered light is collected and analyzed.

Data Interpretation and Causality: The Raman spectrum of PFCA will show signals corresponding to the same vibrational modes as in the IR spectrum, but with different relative intensities.[6][7] Symmetrical vibrations, such as the stretching of the aromatic ring, often produce strong Raman signals.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol:

-

Sample Introduction and Ionization: A dilute solution of PFCA is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like carboxylic acids, and it can be run in either positive or negative ion mode.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation and Causality: The mass spectrum of PFCA provides its exact molecular weight.[1][2]

| Ion | m/z (mass-to-charge ratio) |

| [M]⁺ (Molecular Ion) | 238 |

| [M-H]⁻ (Deprotonated Molecule) | 237 |

-

Molecular Ion: The molecular weight of PFCA is 238.11 g/mol .[8] In positive ion mode, the molecular ion peak [M]⁺ would be observed at m/z 238. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 237. High-resolution mass spectrometry can provide the exact mass, which can be used to determine the elemental composition.

Fragmentation Pathway

Caption: A simplified potential fragmentation pathway for 2,3,4,5,6-Pentafluorocinnamic acid in mass spectrometry.

UV-Vis Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in PFCA, involving the aromatic ring, the double bond, and the carbonyl group, gives rise to characteristic UV absorptions.

Experimental Protocol:

-

Sample Preparation: A dilute solution of PFCA is prepared in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to give an absorbance in the range of 0.2-1.0.

-

Instrument Parameters: The spectrum is recorded over the UV-Vis range (typically 200-800 nm). A blank spectrum of the solvent is recorded and subtracted.

Data Interpretation and Causality: The UV-Vis spectrum of cinnamic acid derivatives typically shows two main absorption bands corresponding to π → π* transitions.[9] The presence of the pentafluorophenyl group will influence the position and intensity of these bands. The spectrum is expected to show a strong absorption band in the UV region, characteristic of the conjugated system.

Safety and Handling

2,3,4,5,6-Pentafluorocinnamic acid is classified as an irritant.[3][10] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The spectroscopic characterization of 2,3,4,5,6-Pentafluorocinnamic acid is a multi-faceted process that relies on the synergistic application of various analytical techniques. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides the most detailed structural information, allowing for the unambiguous assignment of all atoms in the molecule. Vibrational spectroscopy (IR and Raman) confirms the presence of key functional groups, while mass spectrometry determines the molecular weight and provides insights into fragmentation patterns. UV-Vis spectroscopy probes the electronic structure of the conjugated system. Together, these techniques provide a comprehensive and self-validating system for the identification and characterization of this important fluorinated compound, ensuring its quality and suitability for its intended applications in research and development.

References

-

Navarrete, A., Somanathan, R., & Aguirre, G. (2013). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1519. [Link]

-

Navarrete, A., Somanathan, R., & Aguirre, G. (2013). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. ResearchGate. [Link]

-

PubChem. (n.d.). 2,3,4,5,6-Pentafluorocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Çırak, Ç., & Tutar, A. (2015). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. ResearchGate. [Link]

-

Çırak, Ç., & Tutar, A. (2015). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. PubMed. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]

-

Jovanović, B. P., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Scientific Reports, 11(1), 12345. [Link]

-

NMR Service. (n.d.). 19Fluorine NMR. NMR Service. Retrieved from [Link]

Sources

- 1. 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,3,4,5,6-Pentafluorocinnamic acid | C9H3F5O2 | CID 1796494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 10. synquestlabs.com [synquestlabs.com]

physical and chemical properties of 2,3,4,5,6-Pentafluorocinnamic acid

An In-depth Technical Guide to 2,3,4,5,6-Pentafluorocinnamic Acid: Properties, Analysis, and Applications

Introduction

2,3,4,5,6-Pentafluorocinnamic acid, a fluorinated analogue of cinnamic acid, is a versatile building block in organic synthesis and medicinal chemistry. The presence of the pentafluorophenyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the core physical and chemical properties of 2,3,4,5,6-pentafluorocinnamic acid, detailed analytical protocols, and insights into its applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of 2,3,4,5,6-pentafluorocinnamic acid are summarized below. These properties are crucial for its handling, reaction setup, and integration into drug discovery pipelines.

| Property | Value | Source(s) |

| IUPAC Name | (E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid | [1] |

| CAS Number | 719-60-8 | [2][3][4] |

| Molecular Formula | C₉H₃F₅O₂ | [1][2][3][4] |

| Molecular Weight | 238.11 g/mol | [1][3][4] |

| Appearance | White to almost white solid/powder to crystal | [3][5] |

| Melting Point | 154-156 °C | [2][6][7][8] |

| Solubility | Soluble in chloroform | [6][7] |

| Purity | 97-98% | [3][8] |

Spectroscopic and Structural Characterization

A thorough understanding of a molecule's structure is paramount. The following sections detail the key spectroscopic data used to identify and characterize 2,3,4,5,6-pentafluorocinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The spectra for 2,3,4,5,6-pentafluorocinnamic acid in deuterated chloroform (CDCl₃) reveal its key structural features.[6][7]

-

¹H NMR:

-

A singlet at approximately δ 10.5 ppm corresponds to the acidic proton of the carboxylic acid group.[6][7]

-

A doublet at δ 7.7 ppm (J=16 Hz) is assigned to the vinyl proton α to the carbonyl group.[6][7]

-

A doublet at δ 6.8 ppm (J=16 Hz) corresponds to the vinyl proton β to the carbonyl group.[6][7] The large coupling constant (16 Hz) is characteristic of a trans configuration of the double bond.

-

-

¹³C NMR:

-

The carbonyl carbon of the carboxylic acid appears as a singlet at δ 171.0 ppm.[6][7]

-

The carbons of the pentafluorophenyl ring appear as doublets due to C-F coupling, with signals observed at δ 145.6, 142.1, and 137.8 ppm (JC-F ≈ 252-253 Hz).[6][7]

-

The vinyl carbons are observed at δ 130.6 ppm and δ 109.6 ppm (d, JC-F=17 Hz).[6][7]

-

-

¹⁹F NMR:

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electron Impact Ionization Mass Spectrometry (EI-MS) shows the molecular ion peak [M]⁺ at m/z 238, which corresponds to the molecular weight of 2,3,4,5,6-pentafluorocinnamic acid.[6][7]

Infrared (IR) Spectroscopy

While specific IR data for the title compound is not detailed in the provided search results, the expected characteristic absorption bands can be inferred from its functional groups. For a similar compound, cinnamic acid, broad overlapping bands from O-H and C-H stretching vibrations are seen from approximately 3400 to 2300 cm⁻¹.[9] A strong absorption peak around 1680 cm⁻¹ would be expected for the C=O stretching of the carboxylic acid, while the C=C stretching of the alkene would appear near 1630 cm⁻¹.[9]

X-ray Crystallography

Single-crystal X-ray diffraction studies reveal that 2,3,4,5,6-pentafluoro-trans-cinnamic acid crystallizes in the triclinic space group P-1.[7] The molecules form typical carboxylic acid dimers through O—H···O hydrogen bonds.[7] These dimers are further linked by C—H···F interactions and stack via π–π interactions, forming a sheet-like structure.[7]

Chemical Properties and Reactivity

The chemical behavior of 2,3,4,5,6-pentafluorocinnamic acid is dictated by its three main components: the carboxylic acid, the alkene, and the pentafluorophenyl ring.

-

Stability: The compound is stable under normal handling and storage conditions.[2]

-

Incompatibilities: It should be kept away from strong bases and strong oxidizing agents.[2]

-

Reactivity: The carboxylic acid group can undergo standard transformations such as esterification and amidation. It serves as a key starting material for the synthesis of fluorinated N-alkenyl amides, which are of interest for their potential biological activities.[6][7] The electron-withdrawing nature of the pentafluorophenyl ring enhances the acidity of the carboxylic acid compared to unsubstituted cinnamic acid.

Synthetic Utility: Formation of N-Alkenyl Amides

A primary application of 2,3,4,5,6-pentafluorocinnamic acid is in the synthesis of novel amides, which are an emerging class of biologically active compounds.[6] The general workflow for this synthesis is outlined below.

Caption: Generalized workflow for the synthesis of N-alkenyl amides.

Experimental Protocols

Protocol: Spectroscopic Analysis by NMR

The following protocol outlines the steps for preparing a sample of 2,3,4,5,6-pentafluorocinnamic acid for NMR analysis. This procedure is fundamental for verifying the identity and purity of the compound.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2,3,4,5,6-pentafluorocinnamic acid.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating procedures.

-

Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Caption: Workflow for NMR spectroscopic analysis.

Applications in Research and Drug Development

Fluorinated organic compounds are of significant interest in medicinal chemistry due to the unique properties imparted by fluorine atoms, such as increased metabolic stability and altered acidity. Fluorophenylacetic acids, a related class of compounds, are known intermediates in the preparation of pharmacologically active agents, including inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme used in the treatment of type 2 diabetes.[10]

The pentafluorophenyl group in 2,3,4,5,6-pentafluorocinnamic acid makes it a valuable building block for creating derivatives with tailored properties. For example, the all-cis 2,3,4,5,6-pentafluorocyclohexyl motif, derived from related pentafluorophenyl compounds, is more polar than a standard phenyl ring, a property that can be exploited in drug design to modulate solubility and cell permeability.[11]

Sources

- 1. 2,3,4,5,6-Pentafluorocinnamic acid | C9H3F5O2 | CID 1796494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 2,3,4,5,6-Pentafluorocinnamic acid | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 2,3,4,5,6-PENTAFLUOROPHENYLACETIC ACID | 653-21-4 [chemicalbook.com]

- 6. 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2,3,4,5,6-五氟肉桂酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 11. scienceopen.com [scienceopen.com]

FT-IR and Raman spectra of 2,3,4,5,6-Pentafluorocinnamic acid

An In-depth Technical Guide to the Vibrational Spectroscopy of 2,3,4,5,6-Pentafluorocinnamic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) and Raman spectra of 2,3,4,5,6-Pentafluorocinnamic acid (PFCA). Vibrational spectroscopy is an indispensable tool for the structural elucidation and characterization of complex organic molecules, particularly in the pharmaceutical and materials science sectors. This document details the synergistic application of experimental FT-IR and Raman spectroscopy with theoretical Density Functional Theory (DFT) calculations to achieve a complete and validated assignment of the vibrational modes of PFCA. We present detailed experimental protocols, an in-depth analysis of the spectral data, and the underlying scientific rationale for the combined analytical approach. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of molecular characterization techniques.

Introduction: The Synergy of FT-IR, Raman, and DFT

2,3,4,5,6-Pentafluorocinnamic acid (PFCA), with the molecular formula C₉H₃F₅O₂, is a fluorinated derivative of cinnamic acid.[1] The extensive fluorination of the aromatic ring significantly influences its electronic properties, reactivity, and intermolecular interactions, making it a molecule of interest in materials science and as a precursor in organic synthesis.[2][3] A thorough understanding of its molecular structure and vibrational dynamics is critical for quality control, reaction monitoring, and predicting its behavior in various applications.

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a molecular "fingerprint" by probing the distinct vibrational modes of a molecule.[4] These two techniques are governed by different selection rules and are highly complementary.

-

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations that result in a change in the dipole moment. It is particularly sensitive to polar functional groups like the carbonyl (C=O) and hydroxyl (O-H) groups present in PFCA.[5]

-

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). Raman-active modes are those that produce a change in the polarizability of the molecule's electron cloud. This technique is highly effective for probing non-polar, symmetric bonds, and aromatic ring systems.[4][5]

While experimental spectra provide the necessary data, unambiguous assignment of the numerous vibrational bands in a complex molecule like PFCA can be challenging. To overcome this, we employ computational chemistry. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting molecular structures and vibrational frequencies.[6][7] By correlating the experimental spectra with theoretically calculated frequencies, we can achieve a robust and validated assignment of the observed vibrational modes.[8][9]

This guide presents an integrated workflow that leverages the strengths of all three methods to provide a definitive vibrational analysis of PFCA.

Caption: Molecular structure of 2,3,4,5,6-Pentafluorocinnamic acid.

Methodologies: A Self-Validating Approach

The cornerstone of reliable spectroscopic analysis is a robust and well-documented methodology. The following protocols for experimental data acquisition and theoretical computation are designed to ensure accuracy and reproducibility.

Experimental Protocols

The sample of 2,3,4,5,6-Pentafluorocinnamic acid is analyzed in its solid phase at room temperature.[8][9]

Protocol 1: FT-IR Spectroscopy

-

Sample Preparation: The solid PFCA sample is finely ground and mixed with potassium bromide (KBr) powder, which is transparent in the mid-IR region. The mixture is then pressed into a thin, transparent pellet.

-

Scientific Rationale: The KBr pellet technique is a standard method for solid-state FT-IR that minimizes scattering effects and produces high-quality spectra.

-

-

Data Acquisition: The FT-IR spectrum is recorded over the range of 4000–400 cm⁻¹.[9]

-

Instrument Parameters: A typical acquisition would involve co-adding 32 scans at a spectral resolution of 4 cm⁻¹. This improves the signal-to-noise ratio and provides sufficient detail for resolving most vibrational bands.

-

Protocol 2: Raman Spectroscopy

-

Sample Preparation: A small amount of the neat, solid PFCA powder is placed directly onto a microscope slide for analysis.

-

Scientific Rationale: Raman spectroscopy is a scattering technique that requires minimal sample preparation, preserving the sample in its native solid state. This avoids potential interactions with matrix materials.

-

-

Data Acquisition: The Laser-Raman spectrum is recorded over the range of 4000–100 cm⁻¹.[9]

-

Instrument Parameters: A near-infrared laser (e.g., 1064 nm Nd:YAG) is often chosen as the excitation source to minimize fluorescence, a common issue with aromatic organic compounds.[10] The laser power is kept low (e.g., <10 mW) to prevent thermal degradation of the sample.

-

Theoretical Protocol: DFT Calculations

To support the experimental assignments, theoretical calculations are performed using the Gaussian suite of programs.[8]

Protocol 3: Vibrational Frequency Calculation

-

Geometry Optimization: The molecular structure of PFCA is first optimized to find its lowest energy conformation. This is achieved using Density Functional Theory (DFT) with a suitable functional and basis set. A common and effective combination is the B3LYP functional with the 6-311++G(d,p) basis set.[9] The M06-2X functional is also noted for its good performance with organic molecules.[6][8]

-

Frequency Calculation: Following optimization, the vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Frequency Scaling: The calculated harmonic frequencies are known to be systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, the computed wavenumbers are scaled using established scaling factors to improve agreement with experimental data.[11]

-

Potential Energy Distribution (PED) Analysis: A PED analysis is performed using software like VEDA 4 to quantify the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode of vibration.[8][9] This is crucial for making definitive and non-ambiguous assignments of the spectral bands.

Sources

- 1. 2,3,4,5,6-Pentafluorocinnamic acid | C9H3F5O2 | CID 1796494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sci-Hub. Resonance Raman studies of simple fluorinated compounds: trifluoromethyliodide and hexafluorobutadiene / SPIE Proceedings, 1995 [sci-hub.jp]

- 4. Raman spectra of the GFP-like fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. surfacesciencewestern.com [surfacesciencewestern.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spiedigitallibrary.org [spiedigitallibrary.org]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,3,4,5,6-Pentafluorocinnamic Acid Derivatives

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pentafluorophenyl Moiety

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds offers a powerful tool to modulate physicochemical and biological properties. The pentafluorophenyl group, in particular, stands out due to its unique electronic nature. Its strong electron-withdrawing character and metabolic stability make it a valuable component in the design of novel therapeutics and advanced materials. 2,3,4,5,6-Pentafluorocinnamic acid and its derivatives serve as versatile building blocks, providing a synthetically accessible platform for introducing this highly functionalized moiety. This guide offers an in-depth exploration of the synthesis and characterization of these valuable compounds, moving beyond mere procedural steps to elucidate the underlying chemical principles and provide a framework for rational experimental design.

Part I: Strategies for Chemical Synthesis

The construction of 2,3,4,5,6-pentafluorocinnamic acid derivatives commences with the synthesis of the core cinnamic acid scaffold, followed by a variety of derivatization strategies to access a diverse range of chemical entities.

Synthesis of the Core Scaffold: 2,3,4,5,6-Pentafluorocinnamic Acid

While 2,3,4,5,6-pentafluorocinnamic acid is commercially available, its synthesis from readily accessible starting materials is a key skill for bespoke applications. The two most common and reliable methods for this transformation are the Perkin and Wittig reactions.

Logical Flow of Synthesis and Derivatization

Caption: Overall workflow from starting materials to characterized derivatives.

1.1.1 The Perkin Reaction: An Aldol Condensation Approach

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids.[1] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[1]

Mechanism Insight: The alkali salt acts as a base to generate an enolate from the acetic anhydride. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the pentafluorobenzaldehyde. A subsequent series of elimination and hydrolysis steps yields the final cinnamic acid product. The high temperature required drives the dehydration step to completion.[2]

1.1.2 The Wittig Reaction: A Versatile Olefination Strategy

The Wittig reaction is a powerful and widely used method for alkene synthesis.[3] It involves the reaction of an aldehyde or ketone with a phosphonium ylide (the Wittig reagent). A key advantage of the Wittig reaction is the unambiguous placement of the double bond.[4]

Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[3] This intermediate then decomposes to give the alkene and a highly stable triphenylphosphine oxide, the latter providing the thermodynamic driving force for the reaction.[5]

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of 2,3,4,5,6-pentafluorocinnamic acid is a prime handle for further chemical modification, most commonly to form esters and amides.

1.2.1 Esterification

Ester derivatives are frequently synthesized to improve pharmacokinetic properties, such as increasing lipophilicity or acting as prodrugs. The most common method for this is the Fischer esterification.

Fischer Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6] To drive the reaction to completion, the alcohol is typically used in excess as the solvent, and a strong acid catalyst like sulfuric acid is employed.[7]

1.2.2 Amidation

The amide bond is a cornerstone of peptide and protein chemistry and is a critical functional group in a vast number of pharmaceuticals. Amides are typically formed by activating the carboxylic acid, followed by reaction with an amine.

Acid Chloride Method: A highly effective method involves converting the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂).[] The resulting acid chloride readily reacts with a primary or secondary amine to form the amide.[9] A base, such as pyridine or triethylamine, is often added to neutralize the HCl generated during the reaction.[]

Part II: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compounds. A combination of spectroscopic and physical methods provides a complete picture of the molecule.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For pentafluorocinnamic acid derivatives, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: Provides information on the protons in the molecule. Key signals include the vinyl protons of the cinnamate backbone and the protons of the ester or amide functionality.

-

¹³C NMR: Shows all unique carbon atoms in the molecule. The carbonyl carbon of the acid/ester/amide is a key diagnostic signal.

-

¹⁹F NMR: This is particularly important for fluorinated compounds. The pentafluorophenyl group gives rise to characteristic signals, and the coupling patterns can provide valuable structural information.[2]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[10] Key vibrational bands for these derivatives include the C=O stretch of the carbonyl group and the C=C stretch of the alkene.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Physicochemical Properties

Melting Point: The melting point of a solid is a useful indicator of its purity. A sharp melting point range suggests a pure compound.

Chromatography: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the compound and to monitor the progress of a reaction.

Summary of Key Characterization Data for 2,3,4,5,6-Pentafluorocinnamic Acid

| Technique | Characteristic Data | Reference |

| Melting Point | 154–156 °C | [11] |

| ¹H NMR (CDCl₃) | δ 10.5 (s, 1H), 7.7 (d, J=16 Hz, 1H), 6.8 (d, J=16 Hz, 1H) ppm | [11] |

| ¹³C NMR (CDCl₃) | δ 171.0, 145.6 (d, JCF=253 Hz), 142.1 (d, JCF=253 Hz), 137.8 (d, JCF=252 Hz), 130.6, 125.3 (t, JCF=5.8 Hz), 109.6 (d, JCF=17 Hz) ppm | [11] |

| ¹⁹F NMR (CDCl₃) | δ –140.2 (dd), –151.3 (tt), –162.4 (td) ppm | [11] |

| Mass Spec (EI) | m/z: [M]⁺ 238 | [11] |

Part III: Validated Experimental Protocols

The following protocols are provided as a guide for the synthesis of the parent acid and representative derivatives.

Protocol 1: Synthesis of 2,3,4,5,6-Pentafluorocinnamic Acid via Perkin Reaction

This protocol is adapted from the general procedure for the Perkin reaction.[12]

Principle: Condensation of pentafluorobenzaldehyde with acetic anhydride in the presence of a base catalyst to yield 2,3,4,5,6-pentafluorocinnamic acid.

Reagents and Materials:

-

Pentafluorobenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Round-bottomed flask

-

Air condenser

-

Heating mantle or oil bath

-

Sodium hydroxide solution

-

Hydrochloric acid

-

Standard glassware for workup and recrystallization

Procedure:

-

Combine pentafluorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottomed flask equipped with an air condenser.

-

Heat the mixture in a heating mantle or oil bath to approximately 180-200 °C for 3-5 hours.[13]

-

Allow the reaction mixture to cool slightly and then pour it into a beaker of water while still warm.

-

Boil the mixture for 15 minutes to hydrolyze any remaining acetic anhydride.

-

Add sodium hydroxide solution until the mixture is basic, which will dissolve the cinnamic acid as its sodium salt.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2,3,4,5,6-pentafluorocinnamic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure acid.

Self-Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR), which should match the data presented in Part II.

Protocol 2: Synthesis of Ethyl 2,3,4,5,6-Pentafluorocinnamate via Fischer Esterification

This protocol is based on a general Fischer esterification procedure.[14]

Principle: Acid-catalyzed esterification of 2,3,4,5,6-pentafluorocinnamic acid with ethanol.

Reagents and Materials:

-

2,3,4,5,6-Pentafluorocinnamic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid

-

Round-bottomed flask

-

Reflux condenser

-

Sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for workup

Procedure:

-

Dissolve 2,3,4,5,6-pentafluorocinnamic acid in an excess of absolute ethanol in a round-bottomed flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After cooling, remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 2,3,4,5,6-pentafluorocinnamate.

-

Further purification can be achieved by column chromatography or distillation if necessary.

Self-Validation: The product should be characterized by NMR and IR spectroscopy. The ¹H NMR will show the characteristic signals for the ethyl group (a quartet and a triplet). The IR spectrum will show a C=O stretch at a frequency typical for an ester (around 1715-1730 cm⁻¹).

Protocol 3: Synthesis of N-Benzyl-2,3,4,5,6-pentafluorocinnamide

This protocol involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with benzylamine.[]

Principle: A two-step synthesis of an amide via an acid chloride intermediate.

Reagents and Materials:

-

2,3,4,5,6-Pentafluorocinnamic acid

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

Triethylamine or pyridine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Round-bottomed flask

-

Reflux condenser

-

Dropping funnel

-

Standard glassware for workup and purification

Procedure: Step 1: Formation of the Acid Chloride

-

Place 2,3,4,5,6-pentafluorocinnamic acid in a round-bottomed flask and add an excess of thionyl chloride.

-

Add a catalytic amount of DMF (one drop).

-

Gently reflux the mixture for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

Remove the excess thionyl chloride by distillation or under reduced pressure. The crude acid chloride can be used directly in the next step.

Step 2: Amidation

-

Dissolve the crude acid chloride in anhydrous DCM in a flask under an inert atmosphere.

-

In a separate flask, dissolve benzylamine and triethylamine (or pyridine) in anhydrous DCM.

-

Cool the acid chloride solution in an ice bath and add the benzylamine solution dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Self-Validation: The final product should be characterized by NMR, IR, and mass spectrometry. The ¹H NMR will show signals corresponding to the benzyl group in addition to the cinnamate backbone. The IR spectrum will show a characteristic amide C=O stretch (around 1650 cm⁻¹).

Characterization Workflow

Caption: Logical flow for the characterization of synthesized compounds.

Part IV: Applications in Research and Development

Derivatives of cinnamic acid have been reported to possess a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[15] The incorporation of the pentafluorophenyl group can enhance these activities or introduce new ones. For example, the high lipophilicity of the SF₅ group, which is considered a "super-trifluoromethyl group", has been exploited in drug discovery.[3] The pentafluorophenyl moiety can also serve as a useful ¹⁹F NMR probe to study drug-target interactions. Furthermore, these compounds are valuable building blocks in materials science for the synthesis of fluorinated polymers with unique thermal and optical properties.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 2,3,4,5,6-pentafluorocinnamic acid and its derivatives. By understanding the underlying principles of the key synthetic transformations and the application of modern analytical techniques, researchers can confidently and efficiently prepare and validate these valuable compounds for their specific applications in drug discovery and materials science. The provided protocols serve as a practical starting point for laboratory synthesis, with the understanding that optimization may be required for specific substrates and scales.

References

-

Navarrete, A., Somanathan, R., & Aguirre, G. (2013). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1519. [Link]

- Preparation of cinnamic acid (Perkin condensation). (n.d.).

-

Perkin Reaction - Learn Organic Chemistry like never before. (2018, July 13). YouTube. [Link]

- The Wittig Reaction: Synthesis of Alkenes. (n.d.).

-

Mogana, R., Adhikari, A., Tzar, W. N., Ramasamy, K., & Wiart, C. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(24), 5912. [Link]

-

Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]

-

N-Benzyl-2,3,4,5,6-pentafluorobenzamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3007. [Link]

-

Infrared spectrum of cinnamic acid. (n.d.). Doc Brown's Chemistry. [Link]

-

Perkin reaction. (n.d.). In Wikipedia. Retrieved January 29, 2024, from [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

-

Osborne, M. (2019). Synthesis of Cinnamic Acid Esters. Austin Peay State University. [Link]

-

Making esters from alcohols and acids. (n.d.). RSC Education. [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

A Concise Introduction of Perkin Reaction. (2016). Organic Chemistry: Current Research, 5(3). [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

-

How to Make Esters through Esterification | Examples Explained!. (2023, September 20). YouTube. [Link]

- This journal is © The Royal Society of Chemistry 2015. (2015). The Royal Society of Chemistry.

-

Chemistry Vignettes: Amide synthesis under acidic conditions. (2014, January 16). YouTube. [Link]

-

Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. [Link]

-

esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]

- Synthesis of an Alkene via the Wittig Reaction. (n.d.).

-

Preparation and Characterization of Perfluorosulfonic Acid Nanofiber Membranes for Pervaporation-Assisted Esterification. (2020). Request PDF. [Link]

-

Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022). ChemistrySelect, 7(3). [Link]

-

Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020, November 3). YouTube. [Link]

-

synthesis of amides from acid chlorides. (2019, November 12). YouTube. [Link]

-

Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. (2012). Powder Diffraction, 27(4), 312-315. [Link]

-

Supplementary Information for Catalytic C–H bond borylation of fluoroarenes. (n.d.). The Royal Society of Chemistry. [Link]

Sources

- 1. aspire.apsu.edu [aspire.apsu.edu]

- 2. longdom.org [longdom.org]

- 3. youtube.com [youtube.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. scribd.com [scribd.com]

- 12. fchpt.stuba.sk [fchpt.stuba.sk]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. jk-sci.com [jk-sci.com]

A Comprehensive Technical Guide to the Safe Handling of 2,3,4,5,6-Pentafluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Unique Chemistry of a Polyfluorinated Reagent

2,3,4,5,6-Pentafluorocinnamic acid (PFCA), a fluorinated derivative of cinnamic acid, is a valuable reagent in organic synthesis and drug discovery. Its unique electronic properties, conferred by the pentafluorophenyl group, make it an attractive building block for creating novel compounds with potentially enhanced metabolic stability or altered physicochemical characteristics. However, the same properties that make it synthetically useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides an in-depth analysis of the safety and handling considerations for 2,3,4,5,6-pentafluorocinnamic acid, moving beyond a simple recitation of precautionary statements. It is designed to equip researchers and drug development professionals with the knowledge to not only handle this compound safely but also to understand the scientific rationale behind each safety recommendation. By fostering a deeper understanding of the chemistry and potential toxicology of polyfluorinated aromatic acids, this document aims to promote a culture of safety and responsible innovation in the laboratory.

Hazard Identification and Risk Assessment: A Multifaceted Approach

The primary hazards associated with 2,3,4,5,6-pentafluorocinnamic acid are irritation to the skin, eyes, and respiratory system.[1][2] A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications for 2,3,4,5,6-pentafluorocinnamic acid consistently indicate the following hazards:

The signal word for this compound is "Warning".[1][3]

The Underlying Chemistry of Irritation

The irritant properties of 2,3,4,5,6-pentafluorocinnamic acid stem from its acidic nature and the presence of the highly electronegative fluorine atoms on the aromatic ring. The carboxylic acid functional group can cause chemical burns upon prolonged contact. Furthermore, the electron-withdrawing nature of the pentafluorophenyl ring enhances the acidity of the carboxylic acid compared to unsubstituted cinnamic acid, potentially increasing its irritancy.

Toxicological Profile: Understanding the Risks of Fluorinated Compounds

A key toxicological consideration for many fluorinated compounds is their potential to be metabolized in vivo, which can sometimes lead to the formation of toxic byproducts.[7] Although the carbon-fluorine bond is very strong, metabolic processes can sometimes facilitate the release of fluoride ions or the formation of other toxic metabolites.[8][9] For instance, some fluorinated compounds can be metabolized to fluoroacetic acid, a potent inhibitor of the Krebs cycle.[10] While the metabolic fate of 2,3,4,5,6-pentafluorocinnamic acid has not been specifically elucidated in the available literature, this potential for metabolic activation underscores the importance of minimizing exposure.

The National Fire Protection Association (NFPA) 704 rating for 2,3,4,5,6-pentafluorocinnamic acid provides a quick assessment of its hazards:[1]

-

Health (Blue): 2 - Intense or continued exposure could cause temporary incapacitation or possible residual injury.[1]

-

Flammability (Red): 0 - Materials that will not burn.[1]

-

Instability/Reactivity (Yellow): 0 - Normally stable, even under fire exposure conditions, and not reactive with water.[1]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety strategy for handling 2,3,4,5,6-pentafluorocinnamic acid relies on a combination of effective engineering controls and appropriate personal protective equipment (PPE).

The Primacy of Engineering Controls

All manipulations of solid 2,3,4,5,6-pentafluorocinnamic acid that could generate dust, or any handling of its solutions, should be performed within a certified chemical fume hood.[11] This is the most critical engineering control to prevent inhalation of the irritant dust or vapors from solutions. The fume hood should have a demonstrated and documented face velocity appropriate for the work being performed.

An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is being handled.[1][11]

Personal Protective Equipment (PPE): The Last Line of Defense

The following PPE is mandatory when handling 2,3,4,5,6-pentafluorocinnamic acid:

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[12] Given the serious eye irritation potential, a face shield worn over chemical splash goggles is strongly recommended, especially when handling larger quantities or when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice for general laboratory work, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvents being used with the acid. For prolonged or immersive work, consider double-gloving.

-

Protective Clothing: A laboratory coat is standard. For procedures with a higher risk of splashes or spills, a chemically resistant apron or suit should be worn.

-

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH-approved respirator is necessary. For a solid compound that can form dust, a P95 or N95 rated particulate respirator is appropriate.[3]

Safe Handling and Storage Protocols: Ensuring Chemical Integrity and User Safety

Adherence to strict handling and storage protocols is fundamental to the safe use of 2,3,4,5,6-pentafluorocinnamic acid.

Prudent Laboratory Practices

-

Avoid Dust Generation: As a solid, minimizing the creation of dust is paramount.[1] Handle the compound gently and avoid vigorous scooping or pouring.

-

Good Housekeeping: Maintain a clean and organized work area.[13] Clean up any spills promptly and decontaminate surfaces after use.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Do not eat, drink, or apply cosmetics in the laboratory.[14]

Storage Requirements

Store 2,3,4,5,6-pentafluorocinnamic acid in a tightly sealed, properly labeled container.[1] The storage area should be cool, dry, and well-ventilated.[1][12]

It should be stored separately from incompatible materials, which include:

-

Strong bases: Can cause a vigorous acid-base reaction.[1]

-

Strong oxidizing agents: May lead to a potentially hazardous reaction.[1]

Reactivity and Decomposition Considerations

2,3,4,5,6-Pentafluorocinnamic acid is generally stable under normal laboratory conditions.[1] However, at elevated temperatures, it can undergo decomposition. Pyrolysis of trans-pentafluorocinnamic acid at 400°C has been shown to produce 5,6,7,8-tetrafluorocoumarin.[15] Thermal decomposition may also generate hazardous gases such as carbon oxides and hydrogen fluoride.[1]

Emergency Procedures: A Plan for Every Contingency

In the event of an exposure or spill, a swift and informed response is critical.

First Aid Measures

-

Inhalation: Remove the individual to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[16] Seek medical attention if irritation persists. Given the potential for fluoride ion absorption from related compounds, it is crucial to inform medical personnel of the chemical identity.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[16] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[16][17] Seek immediate medical attention.

Spill Response

In the event of a spill, evacuate the immediate area. For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed, labeled container for disposal. For larger spills or spills of solutions, absorb the material with an inert, non-combustible absorbent and place it in a suitable container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.

Waste Disposal: Responsible Stewardship

All waste containing 2,3,4,5,6-pentafluorocinnamic acid must be treated as hazardous waste. It should be collected in a clearly labeled, sealed container. Disposal should be carried out by a licensed hazardous waste disposal company.[1] Given its thermal decomposition products, incineration in a facility equipped with an afterburner and scrubber is a recommended disposal method.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₃F₅O₂ | [1] |

| Molecular Weight | 238.11 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 154-156 °C | [3] |

| NFPA Health Rating | 2 | [1] |

| NFPA Flammability Rating | 0 | [1] |

| NFPA Reactivity Rating | 0 | [1] |

Experimental Workflow and Logic Diagrams

Risk Assessment and Mitigation Workflow

Caption: Logic diagram for emergency response to exposure to 2,3,4,5,6-Pentafluorocinnamic Acid.

References

-

Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. [Link]

-

PubChem. (n.d.). 2,3,4,5,6-Pentafluorocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Meanwell, N. A. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 61(23), 10372–10412. [Link]

-

Centers for Disease Control and Prevention. (2024). Hydrogen Fluoride. Retrieved from [Link]

-

Eurofluor. (n.d.). Guidelines in case of exposure with hydrogen fluoride (AHF) and hydrofluoric acid (HF). Retrieved from [Link]

-

National Toxicology Program. (2019). NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates. Retrieved from [Link]

-

Simmie, J. M., & Somers, K. P. (2020). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 22(5), 1137–1148. [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Fluorine. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3,4,5,6-Pentafluoroaniline. Retrieved from [Link]

-

Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(11), 5649–5694. [Link]

-

University of Saskatchewan. (2010). Hydrofluoric Acid/Hydrogen Fluoride Emergency Protocol. Retrieved from [Link]

-

National Toxicology Program. (2019). Toxicity Studies of Perfluoroalkyl Carboxylates. Retrieved from [Link]

-

Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

-

National Toxicology Program. (2020). TR-598: Perfluorooctanoic Acid (CASRN 335-67-1) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised). Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]

-

Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(11), 5649-5694. [Link]

-

Taylor, R., & Tanna, S. (2010). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 2(6), 945–960. [Link]

-

Al-Bayati, M. A., & Al-Azzawi, A. M. (2016). Cinnamic acid activity against Trichlorfon pesticide toxicity and liver function enzymes in mice. Journal of Entomology and Zoology Studies, 4(4), 110-114. [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

-

American Chemistry Council. (2022). Emergency Responders and Medical Personnel First Aid Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). Retrieved from [Link]

-

New Environment Inc. (n.d.). NFPA Chemicals. Retrieved from [Link]

-

WorkSafeBC. (2021). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

-

Wang, B. B., Cao, M. H., Tan, Z. J., Wang, L. L., Yuan, S. H., & Chen, J. (2010). Photochemical Decomposition of Perfluorodecanoic Acid in Aqueous Solution With VUV Light Irradiation. Journal of Hazardous Materials, 181(1-3), 187–192. [Link]

-

National Fire Protection Association. (n.d.). NFPA 704: Standard System for the Identification of the Hazards of Materials for Emergency Response. Retrieved from [Link]

-

Heaney, H., & Pinkerton, A. P. (1970). An apparent similarity between the mass spectral and thermal reactions of trans-pentafluorocinnamic acid. Synthesis of 5,6,7,8-tetrafluorocoumarin. Journal of the Chemical Society D: Chemical Communications, (13), 813. [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 2,3,4,5,6-Pentafluorocinnamic acid | C9H3F5O2 | CID 1796494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,4,5,6-Pentafluorocinnamic acid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates (Perfluorohexanoic Acid, Perfluorooctanoic Acid, Perfluorononanoic Acid, and Perfluorodecanoic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Laboratory Safety Manual [ehs.cornell.edu]

- 14. artsci.usu.edu [artsci.usu.edu]

- 15. An apparent similarity between the mass spectral and thermal reactions of trans-pentafluorocinnamic acid. Synthesis of 5,6,7,8-tetrafluorocoumarin - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. ehs.wisc.edu [ehs.wisc.edu]

2,3,4,5,6-Pentafluorocinnamic acid IUPAC name and CAS number

Executive Summary

2,3,4,5,6-Pentafluorocinnamic acid (PFCA) represents a critical building block in modern medicinal chemistry and crystal engineering. Unlike its non-fluorinated parent, PFCA exhibits inverted quadrupole moments and enhanced metabolic stability, making it a high-value motif for modulating lipophilicity and blocking oxidative metabolism in drug discovery. This guide provides a validated synthetic workflow, physiochemical profiling, and strategic applications for integrating PFCA into small molecule scaffolds.

Part 1: Chemical Identity & Physiochemical Profile[1][2]

The perfluorinated phenyl ring significantly alters the electronic landscape of the cinnamic acid scaffold. The strong electron-withdrawing nature of the five fluorine atoms lowers the pKa of the carboxylic acid and enhances the compound's ability to engage in anion-

Core Identifiers

| Parameter | Specification |

| IUPAC Name | (2E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid |

| Common Name | 2,3,4,5,6-Pentafluorocinnamic acid |

| CAS Number | 719-60-8 |